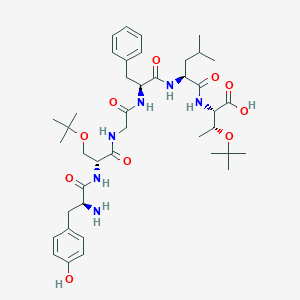
Fprf amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FPRF amide is a peptide that has been studied extensively in scientific research due to its potential applications in various fields. FPRF amide is a neuropeptide that is found in the nervous system of many animals, including humans. It is believed to play a role in regulating various physiological processes, such as pain perception, inflammation, and immune response.
Wissenschaftliche Forschungsanwendungen
FPRF amide has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to play a role in regulating pain perception, inflammation, and immune response. FPRF amide has also been studied in the context of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, FPRF amide has been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
Wirkmechanismus
The mechanism of action of FPRF amide is not fully understood, but it is believed to act through the activation of specific receptors in the nervous system. FPRF amide is known to bind to the formyl peptide receptor (FPR), which is expressed on various cells, including immune cells and neurons. Activation of FPR by FPRF amide leads to the activation of various signaling pathways, which can regulate various physiological processes.
Biochemische Und Physiologische Effekte
FPRF amide has been shown to have various biochemical and physiological effects. It has been shown to regulate pain perception by modulating the activity of nociceptive neurons. FPRF amide has also been shown to regulate inflammation by modulating the activity of immune cells. Additionally, FPRF amide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPRF amide in lab experiments is that it is a well-characterized neuropeptide that has been extensively studied. This means that there is a large body of literature on the synthesis, mechanism of action, and physiological effects of FPRF amide. Additionally, FPRF amide is relatively easy to synthesize using SPPS, which makes it a convenient peptide to work with in the lab.
One limitation of using FPRF amide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that involve FPRF amide. Additionally, FPRF amide is not a widely used neuropeptide, which means that there may be limited information available on its use in specific experimental contexts.
Zukünftige Richtungen
There are many potential future directions for research on FPRF amide. One area of research could be to further investigate the mechanism of action of FPRF amide, particularly with regards to its interactions with the FPR receptor. Additionally, future research could focus on the potential therapeutic applications of FPRF amide, particularly in the context of neurodegenerative diseases and cancer. Finally, future research could focus on the development of novel synthetic analogs of FPRF amide that may have improved pharmacological properties.
Synthesemethoden
The synthesis of FPRF amide involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, including neuropeptides like FPRF amide. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
114892-66-9 |
|---|---|
Produktname |
Fprf amide |
Molekularformel |
C29H40N8O4 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H40N8O4/c30-21(17-19-9-3-1-4-10-19)28(41)37-16-8-14-24(37)27(40)35-22(13-7-15-34-29(32)33)26(39)36-23(25(31)38)18-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18,30H2,(H2,31,38)(H,35,40)(H,36,39)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
SXWIQIQBTASPHK-ZJZGAYNASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Sequenz |
FPRF |
Synonyme |
FPRF amide FPRF-amide Phe-Pro-Arg-Phe-amide Phe-Pro-Arg-Phe-NH2 phenylalanyl-prolyl-arginyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)







![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)